molecular formula C21H17N3O3 B1486632 methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate CAS No. 1152430-05-1

methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B1486632
CAS No.: 1152430-05-1
M. Wt: 359.4 g/mol
InChI Key: MDOUVAACPOXRMO-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound features a pyrazole ring fused to a pyridine ring, with benzyl and phenyl groups attached to the pyrazole ring, and a carboxylate ester group at the 7-position. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with β-keto esters under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by subsequent functional group modifications to introduce the benzyl and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: In biological research, methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. Ongoing research aims to optimize its pharmacological profile for clinical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it a key building block for the synthesis of various high-value products.

Mechanism of Action

The mechanism by which methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Pyrazolo[4,3-c]pyridines: These compounds share a similar fused ring structure but may have different substituents.

  • Triazole-Pyrimidines: These compounds also feature fused rings and are used in similar research applications.

  • Substituted Pyrazoles: These compounds have variations in the substituents on the pyrazole ring, leading to different biological activities.

Uniqueness: Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific combination of benzyl and phenyl groups, which contribute to its unique chemical and biological properties. This distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-benzyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-27-21(26)18-14-23(12-15-8-4-2-5-9-15)13-17-19(18)22-24(20(17)25)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOUVAACPOXRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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